molecular formula C8H12N2O B8665612 (1,3,5-Trimethyl-1H-pyrazol-4-yl)-acetaldehyde

(1,3,5-Trimethyl-1H-pyrazol-4-yl)-acetaldehyde

Cat. No.: B8665612
M. Wt: 152.19 g/mol
InChI Key: CLZBJHDBVPJFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3,5-Trimethyl-1H-pyrazol-4-yl)-acetaldehyde is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)acetaldehyde

InChI

InChI=1S/C8H12N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h5H,4H2,1-3H3

InChI Key

CLZBJHDBVPJFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve (1,3,5-trimethyl-1H-pyrazol-4-yl)-acetic acid ethyl ester (2.8 g, 14.3 mmol) in tetrahydrofuran (200 mL) and cool to −78° C. Add diisobutylaluminum hydride (42.8 mL, 42.8 mmol, 1 M in toluene) dropwise over 30 min. Stir an additional 2 hr. at −78° C. Partition between saturated aqueous potassium sodium tartrate solution (150 mL) and ethyl acetate (500 mL) and stir for 16 hr. at room temperature. Separate organic layer, dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 1:1 hexanes:ethyl acetate), to give the title preparation (0.26 g, 12%). 1H NMR (CDCl3) δ 9.54 (t, 1H), 3.71 (s, 3H), 3.38 (d, 2H), 2.15 (s, 3H), 2.14 (s, 3H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42.8 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.